molecular formula C6H8N2O2S2 B13582723 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B13582723
M. Wt: 204.3 g/mol
InChI Key: GLJQKWHXOULTHM-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a methanesulfonyl group and a methylsulfanyl group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methanesulfonyl and methylsulfanyl groups. The synthetic route may include the following steps:

    Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.

    Aromatization: Conversion of the ring to an aromatic structure.

    S-Methylation: Introduction of the methylsulfanyl group.

    Oxidation: Conversion of the methylsulfanyl group to a methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Reduction: Reduction of the methanesulfonyl group back to a methylsulfanyl group.

    Substitution: Replacement of the methanesulfonyl or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group results in the formation of the methanesulfonyl group, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A related compound with similar structural features but different functional groups.

    4-Methanesulfonyl-2-(methylsulfanyl)pyrimidine: Another derivative with the methanesulfonyl group at a different position on the pyrimidine ring.

Uniqueness

5-Methanesulfonyl-2-(methylsulfanyl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

2-methylsulfanyl-5-methylsulfonylpyrimidine

InChI

InChI=1S/C6H8N2O2S2/c1-11-6-7-3-5(4-8-6)12(2,9)10/h3-4H,1-2H3

InChI Key

GLJQKWHXOULTHM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)S(=O)(=O)C

Origin of Product

United States

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